- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations, Biomass and Bioenergy, 2020, 134,

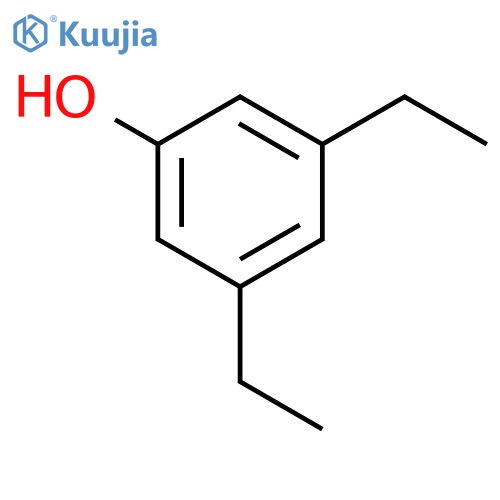

Cas no 1197-34-8 (Phenol, 3,5-diethyl-)

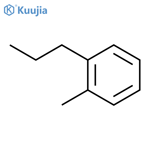

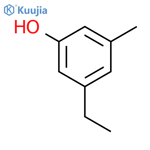

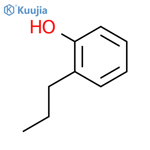

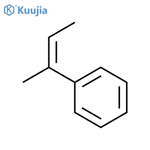

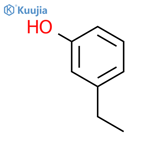

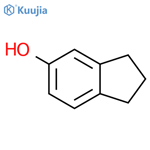

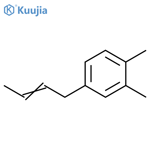

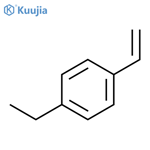

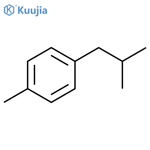

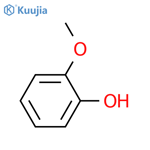

Phenol, 3,5-diethyl- structure

商品名:Phenol, 3,5-diethyl-

Phenol, 3,5-diethyl- 化学的及び物理的性質

名前と識別子

-

- Phenol, 3,5-diethyl-

- 3,5-Diethylphenol

- EINECS 214-824-5

- SCHEMBL207718

- 1197-34-8

- Q27257280

- NS00023878

- UNII-3J020II895

- DTXSID80152551

- 3J020II895

- AMY31722

- MB12197

- DTXCID3075042

- G63598

-

- MDL: MFCD12962572

- インチ: InChI=1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3

- InChIKey: LPCJHUPMQKSPDC-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(CC)=CC(O)=C1)C

計算された属性

- せいみつぶんしりょう: 150.10452

- どういたいしつりょう: 150.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 99.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 10

- 疎水性パラメータ計算基準値(XlogP): 3.2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 0.9688 (estimate)

- ゆうかいてん: 76°C

- ふってん: 248°C

- 屈折率: 1.5091 (estimate)

- PSA: 20.23

Phenol, 3,5-diethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P000PXD-100mg |

Phenol, 3,5-diethyl- |

1197-34-8 | 97% | 100mg |

$170.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1956124-1g |

3,5-Diethylphenol |

1197-34-8 | 98% | 1g |

¥6619.00 | 2024-08-09 | |

| A2B Chem LLC | AA32801-1g |

Phenol, 3,5-diethyl- |

1197-34-8 | 97% | 1g |

$708.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1956124-100mg |

3,5-Diethylphenol |

1197-34-8 | 98% | 100mg |

¥1800.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y0999190-5g |

3,5-diethylphenol |

1197-34-8 | 95% | 5g |

$2000 | 2025-02-20 | |

| 1PlusChem | 1P000PXD-1g |

Phenol, 3,5-diethyl- |

1197-34-8 | 97% | 1g |

$829.00 | 2023-12-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197930A-250mg |

Phenol, 3,5-diethyl- |

1197-34-8 | 0.97 | 250mg |

¥2759.4 | 2024-07-23 | |

| A2B Chem LLC | AA32801-100mg |

Phenol, 3,5-diethyl- |

1197-34-8 | 97% | 100mg |

$150.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y0999190-5g |

3,5-diethylphenol |

1197-34-8 | 95% | 5g |

$2000 | 2025-02-21 | |

| eNovation Chemicals LLC | Y0999190-5g |

3,5-diethylphenol |

1197-34-8 | 95% | 5g |

$2200 | 2024-08-02 |

Phenol, 3,5-diethyl- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C

リファレンス

- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,

Phenol, 3,5-diethyl- Raw materials

Phenol, 3,5-diethyl- Preparation Products

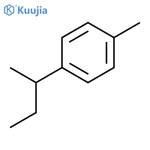

- 1-Methyl-2-propylbenzene (1074-17-5)

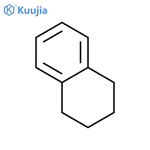

- 1,2,3,4-Tetrahydronaphthalene (119-64-2)

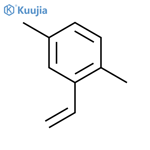

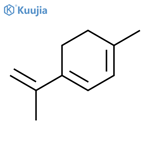

- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)

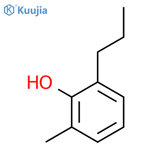

- 2-Ethyl-4-methylphenol (3855-26-3)

- 2-methyl-6-propylphenol (3520-52-3)

- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)

- 3-Ethyl-5-methylphenol (698-71-5)

- 1,2,4-Triethylbenzene (877-44-1)

- o-Cymene (527-84-4)

- 2-butylphenol (3180-09-4)

- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)

- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)

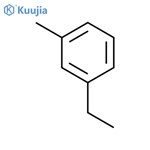

- 3-Ethyltoluene (620-14-4)

- 4-Ethyltoluene (622-96-8)

- 2-Propylphenol (644-35-9)

- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)

- 2,3-Dimethylanisole (2944-49-2)

- 2-Sec-Butylphenol (89-72-5)

- 2-Ethylphenol (90-00-6)

- Guaiacol (90-05-1)

- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)

- Phenol, 3,5-diethyl- (1197-34-8)

- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)

- Phenol,4-ethyl-3-methyl- (1123-94-0)

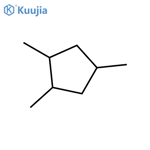

- Cyclopentane,1,2,4-trimethyl- (2815-58-9)

- (but-2-en-2-yl)benzene (2082-61-3)

- 4-Ethylphenol (123-07-9)

- Azulene (275-51-4)

- 2,4,6-Trimethylphenol (527-60-6)

- 3-Ethylphenol (620-17-7)

- 4-Propylphenol (645-56-7)

- 2-Ethyl Toluene (611-14-3)

- Tert-Pentylbenzene (2049-95-8)

- Methylnaphthalene (1321-94-4)

- 5-Indanol (1470-94-6)

- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)

- 4-Ethyl-1,2-dimethylbenzene (934-80-5)

- trans-1,2-Dimethylcyclohexane (6876-23-9)

- 6-methylindan-4-ol (20294-32-0)

- 2-Ethyl-m-xylene (2870-04-4)

- (2-methylbut-3-en-2-yl)benzene (18321-36-3)

- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)

- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)

- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)

- Meta-Methylanisole (100-84-5)

Phenol, 3,5-diethyl- 関連文献

-

1. CLV.—The oxidation of monohydric phenols with hydrogen peroxideGeorge Gerald Henderson,Robert Boyd J. Chem. Soc. Trans. 1910 97 1659

-

2. Proceedings of the Chemical Society, Vol. 27, No. 392

-

G. Baddeley J. Chem. Soc. 1944 330

-

4. CCXLIII.—Contributions to the chemistry of the terpenes. Part XII. Synthesis of a menthadiene from thymol, and of a diethylcyclohexadiene from phenolGeorge Gerald Henderson,Robert Boyd J. Chem. Soc. Trans. 1911 99 2159

-

5. 141. The action of aluminium chloride on some phenol homologuesG. Baddeley J. Chem. Soc. 1943 527

1197-34-8 (Phenol, 3,5-diethyl-) 関連製品

- 698-71-5(3-Ethyl-5-methylphenol)

- 22272-48-6(3-Benzylphenol)

- 13398-94-2(3-(2-Hydroxyethyl)phenol)

- 621-27-2(3-Propylphenol)

- 3228-03-3(5-Isopropyl-3-methylphenol)

- 123-07-9(4-Ethylphenol)

- 101-53-1(4-Benzylphenol(4-Hydroxydiphenylmethane))

- 1124-39-6(4-Ethylcatechol)

- 620-92-8(4,4'-Methylenediphenol)

- 620-17-7(3-Ethylphenol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬